N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Description
Structural Identification and IUPAC Nomenclature
The compound’s structural identity is defined by its systematic IUPAC name: N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide . Key features include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉F₃N₂O₂S |
| Molecular Weight | 254.23 g/mol |
| SMILES | CNS(=O)(=O)c1ccc(nc1C)C(F)(F)F |
| InChI | InChI=1S/C8H9F3N2O2S/c1-5-6(16(14,15)12-2)3-4-7(13-5)8(9,10)11/h3-4,12H,1-2H3 |
| InChIKey | DMUHBHPDGNWCTE-UHFFFAOYSA-N |
The pyridine ring is substituted at positions 2 (methyl), 3 (sulfonamide), and 6 (trifluoromethyl), creating a sterically congested framework. The sulfonamide group (-SO₂NH₂) is dimethylated at the nitrogen atom, enhancing its lipophilicity and stability.
Historical Development and Discovery Timeline
The compound’s synthesis and characterization emerged in the late 2010s, driven by interest in trifluoromethylpyridine (TFMP) derivatives for agrochemical and pharmaceutical applications. Key milestones include:
The compound’s development parallels broader trends in fluorinated sulfonamide research, particularly in leveraging trifluoromethyl groups to modulate bioactivity and physicochemical properties.
Position Within Sulfonamide/Pyridine Hybrid Compounds
This compound occupies a niche within two pharmacophoric families:
Sulfonamide Derivatives
Sulfonamides are renowned for their diverse bioactivity, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial properties. The dimethyl sulfonamide group in this compound enhances metabolic stability compared to primary sulfonamides.
Trifluoromethylpyridines (TFMPs)
TFMP derivatives are pivotal in agrochemicals (e.g., fluazifop-butyl) and pharmaceuticals due to the trifluoromethyl group’s electronegativity and lipophilicity. This compound’s 6-trifluoromethyl substitution aligns with structure-activity relationships observed in TFMP-based herbicides.
Comparative Analysis of Hybrid Analogues
The dimethylated sulfonamide and trifluoromethylpyridine backbone distinguish this compound as a sterically hindered candidate for selective interactions in catalytic systems or as a building block for advanced materials.
Properties
IUPAC Name |
N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2S/c1-5-6(16(14,15)12-2)3-4-7(13-5)8(9,10)11/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUHBHPDGNWCTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)S(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Chlorination/Fluorination of Picoline Derivatives
- Starting Material : 2,6-Dimethylpyridine (2,6-lutidine).
- Step 1 : Chlorination of the methyl group at position 6 using Cl₂ under UV light or catalytic conditions to form 2-methyl-6-(trichloromethyl)pyridine.
- Step 2 : Fluorination with HF or SbF₃ converts the trichloromethyl group to trifluoromethyl, yielding 2-methyl-6-(trifluoromethyl)pyridine .
Route 2: Cyclocondensation Reactions
- Building Block : Ethyl 4,4,4-trifluoroacetoacetate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.
- Reaction : Cyclocondensation with ammonia and acetaldehyde derivatives forms the pyridine ring with pre-installed trifluoromethyl and methyl groups.
Sulfonation and Sulfonamide Formation
The sulfonamide group is introduced via sulfonation followed by amination .
Step 1: Sulfonation at Position 3
- Reagents : Chlorosulfonic acid (ClSO₃H) or fuming sulfuric acid (oleum).
- Conditions : Reaction at 0–5°C to form 3-sulfonyl chloride pyridine derivative .
$$
\text{2-Methyl-6-(trifluoromethyl)pyridine} + \text{ClSO}_3\text{H} \rightarrow \text{2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride}
$$
Step 2: Amination with Dimethylamine
- Reagents : Dimethylamine (Me₂NH) in a polar solvent (e.g., THF or DCM).
- Conditions : Room temperature, 2–4 hours.
$$
\text{2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride} + \text{Me}_2\text{NH} \rightarrow \text{N,2-Dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide}
$$
Optimization and Industrial-Scale Synthesis
Industrial processes prioritize cost efficiency and yield optimization :
- Catalysts : Use of crown ethers (e.g., 18-crown-6) to enhance reaction rates and yields.
- Purification : Recrystallization or chromatography ensures high purity (>98%).
Comparative Analysis of Methods
| Method | Advantages | Challenges | Yield |
|---|---|---|---|
| Chlorination/Fluorination | Scalable for industrial production | Requires hazardous reagents (Cl₂, HF) | 60–75% |
| Cyclocondensation | Direct incorporation of CF₃ group | Limited substrate flexibility | 50–65% |
| Sulfonation/Amination | High regioselectivity for position 3 | Sensitivity to moisture and temperature | 70–85% |
Key Reaction Mechanisms
- Trifluoromethylation :
$$
\text{CCl}3 \xrightarrow{\text{HF/SbF}3} \text{CF}_3 \quad \text{(via Swarts reaction)}
$$ - Sulfonation : Directed by the pyridine nitrogen’s electron-withdrawing effect, favoring position 3.
Applications and Derivatives
The compound’s structure enables use in:
- Pharmaceuticals : As a folate synthesis inhibitor.
- Agrochemicals : Building block for herbicides and fungicides.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₉F₃N₂O₂S
- IUPAC Name : N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide
- CAS Number : 2108822-19-9
The compound features a trifluoromethyl group that enhances its lipophilicity and metabolic stability, while the sulfonamide group is crucial for its biological interactions.
Chemistry
This compound serves as a building block in the synthesis of complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which allows for the formation of diverse derivatives useful in research and industry.
Biology
The unique structure of this compound makes it a valuable tool for studying enzyme interactions and protein-ligand binding . Its potential as an antimicrobial agent stems from its ability to inhibit folic acid synthesis in bacteria by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have confirmed its efficacy against strains such as Escherichia coli and Staphylococcus aureus, demonstrating its potential as an antibacterial agent .
Analgesic Properties
Recent investigations have explored the analgesic potential of derivatives related to this compound. Some derivatives have shown promising results as TRPV1 antagonists, which are important in pain signaling pathways. For instance, one derivative demonstrated a Ki value of 0.2 nM against TRPV1, indicating potent antagonistic activity.
TRPV1 Antagonism
A study examined the structure-activity relationships (SAR) of various analogs derived from N-(6-trifluoromethyl-pyridin-3-ylmethyl) frameworks. The findings revealed that specific modifications could significantly enhance binding affinity to TRPV1 receptors, leading to increased analgesic effects in neuropathic pain models.
Antibacterial Efficacy
Research has demonstrated that sulfonamides structurally related to this compound effectively inhibit bacterial growth in laboratory settings. The compound's ability to disrupt folate synthesis was confirmed through assays measuring bacterial viability in response to varying concentrations of the compound .
Inhibition Studies
In a comparative study on various aryl-urea derivatives containing trifluoromethyl groups, those with sulfonamide functionalities exhibited enhanced IC50 values against cancer cell lines such as HCT116 and HePG2. This suggests potential applications in oncology due to their selective cytotoxicity towards cancer cells while sparing normal cells .
Mechanism of Action
The mechanism by which N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural attributes and inferred properties of N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide with related compounds:
Key Observations :
- Trifluoromethyl vs.
- Sulfonamide Substitution : The N,N-dimethyl group reduces polarity compared to N-(3-fluorobenzyl) in or unsubstituted -NH₂ in , favoring metabolic resistance .
- Fused Ring Systems : Compounds like those in (imidazo[1,2-a]pyridines) and (triazolopyrimidines) exhibit enhanced bioactivity due to extended aromatic systems, but the target compound’s simpler pyridine scaffold may offer synthetic accessibility .
Biological Activity
N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a sulfonamide moiety, contribute to its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₉F₃N₂O₂S
- IUPAC Name : this compound
- CAS Number : 2108822-19-9
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the sulfonamide group is crucial for its biological interactions.
This compound is hypothesized to function primarily as an inhibitor of bacterial growth through interference with folic acid synthesis. It likely competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase, an essential enzyme in the folate biosynthesis pathway in bacteria. This inhibition can lead to reduced bacterial proliferation, similar to other sulfonamide antibiotics .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The mechanism involves inhibiting folic acid synthesis, which is critical for bacterial growth and replication. In vitro studies have shown that compounds with similar structures effectively inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus.
Analgesic Properties
Recent studies have explored the analgesic potential of derivatives related to this compound. For instance, compounds designed based on its structure have shown promising results as TRPV1 antagonists, which are important in pain signaling pathways. One such derivative demonstrated a Ki value of 0.2 nM against TRPV1, indicating potent antagonistic activity .
Case Studies and Research Findings
-
TRPV1 Antagonism :
- A study investigated the structure-activity relationships (SAR) of various analogs derived from N-(6-trifluoromethyl-pyridin-3-ylmethyl) frameworks. The findings revealed that specific modifications could enhance binding affinity to TRPV1 receptors significantly, leading to increased analgesic effects in neuropathic pain models .
-
Antibacterial Efficacy :
- Research has demonstrated that sulfonamides structurally related to this compound effectively inhibit bacterial growth in laboratory settings. The compound's ability to disrupt folate synthesis was confirmed through assays measuring bacterial viability in response to varying concentrations of the compound .
-
Inhibition Studies :
- In a comparative study on various aryl-urea derivatives containing trifluoromethyl groups, it was found that those with sulfonamide functionalities exhibited enhanced IC50 values against cancer cell lines such as HCT116 and HePG2. This suggests potential applications in oncology due to their selective cytotoxicity towards cancer cells while sparing normal cells .
Summary Table of Biological Activities
| Activity Type | Mechanism | Example Study/Findings |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | Effective against E. coli, S. aureus |
| Analgesic | TRPV1 antagonism | Ki = 0.2 nM for capsaicin-induced pain |
| Antitumor | Cytotoxicity against cancer cell lines | IC50 values showing selective inhibition |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide, and how can they be addressed methodologically?
- Answer : The synthesis involves introducing trifluoromethyl and sulfonamide groups onto a pyridine ring while ensuring regioselectivity. A common approach is halogenation followed by nucleophilic substitution. For example, fluorinating agents like KF in DMSO can introduce fluorine at position 6, while sulfonyl chloride intermediates (e.g., 3-(trifluoromethyl)pyridine-2-sulfonyl chloride) react with dimethylamine to form the sulfonamide . Challenges include controlling byproducts (e.g., di-substituted impurities) and optimizing reaction conditions (temperature, solvent polarity). Purification via column chromatography or recrystallization is critical .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying substitution patterns:
- ¹H NMR : Methyl groups (δ ~2.5 ppm) and pyridine protons (δ ~7–9 ppm).
- ¹⁹F NMR : Distinct signal for the trifluoromethyl group (δ ~-60 to -70 ppm).
Mass spectrometry (MS) confirms molecular weight (e.g., via electron ionization, as in NIST data ), while X-ray crystallography (e.g., Acta Crystallographica reports ) resolves stereoelectronic properties. High-performance liquid chromatography (HPLC) monitors purity, especially for sulfonamide byproducts .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
- Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability in drug candidates. For example, in enzyme inhibition studies, its electron-withdrawing effect modulates binding affinity to hydrophobic pockets . Methodologically, comparative studies with non-fluorinated analogs (via IC₅₀ assays or molecular docking) can isolate its contribution to bioactivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from impurities (e.g., residual solvents), assay conditions (pH, temperature), or stereochemical variations. Recommendations:
- Reproducibility : Validate results across multiple cell lines or enzymatic batches.
- Analytical Rigor : Use LC-MS to confirm compound integrity post-assay .
- Computational Modeling : Perform molecular dynamics simulations to assess binding mode consistency .
Q. How can regioselectivity be controlled during the introduction of substituents on the pyridine ring?
- Answer : Directing groups (e.g., sulfonamides) and catalysts (e.g., palladium complexes) guide substitution. For example, sulfonamide at position 3 can act as a meta-directing group, favoring trifluoromethylation at position 6. Microwave-assisted synthesis may enhance selectivity by reducing side reactions . Advanced techniques like transition-state modeling (DFT calculations) predict regiochemical outcomes .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : Refer to SDS guidelines for sulfonamides:
- PPE : Gloves, goggles, and lab coats to avoid dermal contact.
- Ventilation : Use fume hoods due to potential respiratory irritation.
- Storage : Inert atmosphere (N₂ or Ar) to prevent hydrolysis of the trifluoromethyl group . Toxicity data are limited, so treat as a hazardous material until further studies confirm safety .
Methodological Notes
- Synthetic Optimization : Prioritize stepwise functionalization (e.g., install sulfonamide before trifluoromethylation) to avoid steric hindrance .
- Data Interpretation : Cross-reference spectral data with PubChem or NIST databases to validate assignments .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to contextualize activity metrics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
